molecular formula C8H4Br2N2 B6158433 6,7-dibromoquinoxaline CAS No. 1902152-20-8

6,7-dibromoquinoxaline

Número de catálogo B6158433
Número CAS: 1902152-20-8
Peso molecular: 287.9
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dibromoquinoxaline is an organic compound that is composed of two bromine atoms and one quinoxaline ring. It is a versatile compound that has been used in a variety of research areas, including synthesis, scientific research applications, and biochemical and physiological effects. This compound has been used in a number of different lab experiments, and its advantages and limitations are important to consider when performing experiments.

Aplicaciones Científicas De Investigación

6,7-Dibromoquinoxaline has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as quinazolines and quinoxalines. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of these drugs. In addition, 6,7-dibromoquinoxaline has been used in the synthesis of other heterocyclic compounds, such as triazoles and quinolines.

Mecanismo De Acción

The mechanism of action of 6,7-dibromoquinoxaline is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to lead to the reduction of inflammation and pain in certain diseases. In addition, 6,7-dibromoquinoxaline has been shown to inhibit the activity of certain cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
6,7-Dibromoquinoxaline has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in certain conditions, such as rheumatoid arthritis and osteoarthritis. In addition, it has been shown to reduce the activity of certain cancer cells, such as breast cancer cells. Furthermore, 6,7-dibromoquinoxaline has been shown to reduce the production of certain inflammatory cytokines, such as TNF-α and IL-6.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6,7-Dibromoquinoxaline has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Furthermore, it is a relatively stable compound and can be stored for long periods of time. However, 6,7-dibromoquinoxaline can be toxic in high concentrations, so caution should be used when handling and storing the compound. In addition, it is not soluble in water and must be dissolved in organic solvents before use.

Direcciones Futuras

The potential future directions for 6,7-dibromoquinoxaline include the investigation of its use in the treatment of various diseases, such as cancer and inflammation. In addition, the compound could be used to synthesize other heterocyclic compounds, such as quinazolines and quinolines. Furthermore, 6,7-dibromoquinoxaline could be used to investigate the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of these drugs. Finally, the compound could be used to develop new and improved methods for synthesizing other heterocyclic compounds.

Métodos De Síntesis

The synthesis of 6,7-dibromoquinoxaline begins with the reaction between aniline and bromine in aqueous acetic acid. This reaction results in the formation of bromo-aniline, which is then treated with aqueous sodium hydroxide to form a diazonium salt. The diazonium salt is then treated with aqueous sodium hydroxide to form a quinoxaline ring. Finally, the quinoxaline ring is treated with bromine to form 6,7-dibromoquinoxaline.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dibromoquinoxaline can be achieved through a multi-step process involving the bromination of quinoxaline followed by further reactions to introduce the second bromine atom.", "Starting Materials": [ "Quinoxaline", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of quinoxaline using bromine and sodium hydroxide in water to form 6-bromoquinoxaline.", "Step 2: Oxidation of 6-bromoquinoxaline using hydrogen peroxide and acetic acid to form 6-bromoquinoxaline-2-carboxylic acid.", "Step 3: Conversion of 6-bromoquinoxaline-2-carboxylic acid to 6,7-dibromoquinoxaline using bromine and sodium acetate in acetic acid." ] }

Número CAS

1902152-20-8

Nombre del producto

6,7-dibromoquinoxaline

Fórmula molecular

C8H4Br2N2

Peso molecular

287.9

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.